molecular formula C3Cl7F B14753676 1,1,1,2,3,3,3-Heptachloro-2-fluoropropane CAS No. 422-81-1

1,1,1,2,3,3,3-Heptachloro-2-fluoropropane

Cat. No.: B14753676
CAS No.: 422-81-1
M. Wt: 303.2 g/mol
InChI Key: ZWMMIEYEXGPGMG-UHFFFAOYSA-N
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Description

1,1,1,2,3,3,3-Heptachloro-2-fluoropropane is a synthetic organochlorine compound with the molecular formula C3Cl7F. It is characterized by the presence of seven chlorine atoms and one fluorine atom attached to a propane backbone. This compound is known for its high stability and resistance to degradation, making it useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,3,3,3-Heptachloro-2-fluoropropane typically involves the chlorination and fluorination of propane derivativesThe reaction conditions often require the use of catalysts and controlled temperatures to ensure selective substitution of hydrogen atoms with chlorine and fluorine .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive intermediates and by-products. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,3,3,3-Heptachloro-2-fluoropropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and fluorinated derivatives of propane, depending on the reaction conditions and reagents used .

Scientific Research Applications

1,1,1,2,3,3,3-Heptachloro-2-fluoropropane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1,2,3,3,3-Heptachloro-2-fluoropropane involves its interaction with molecular targets such as enzymes and receptors. The compound’s high electronegativity due to the presence of chlorine and fluorine atoms allows it to form strong interactions with biological molecules. These interactions can lead to the inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high degree of chlorination and the presence of a single fluorine atom. This combination imparts specific chemical properties, such as high stability and resistance to degradation, making it valuable in various applications .

Properties

IUPAC Name

1,1,1,2,3,3,3-heptachloro-2-fluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl7F/c4-1(11,2(5,6)7)3(8,9)10
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMMIEYEXGPGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl7F
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073181
Record name Propane, 1,1,1,2,3,3,3-heptachloro-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422-81-1
Record name 1,1,1,2,3,3,3-Heptachloro-2-fluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1,1,2,3,3,3-heptachloro-2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1,1,2,3,3,3-heptachloro-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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